

# Application Notes and Protocols for 4-Amino-PPHT Labeling

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## Compound of Interest

Compound Name: 4-Amino-PPHT

Cat. No.: B1255509

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## Introduction

**4-Amino-PPHT** is a derivative of the potent and selective dopamine D2 receptor agonist, N-propyl-N-phenylethyl-p-(3-hydroxyphenyl) propylamine (PPHT). The presence of a primary aromatic amine group on **4-Amino-PPHT** provides a reactive handle for covalent attachment to various molecules of interest, thereby creating valuable probes for studying the dopamine D2 receptor system.[1] This document provides a detailed, step-by-step guide for the labeling of target molecules with **4-Amino-PPHT** using a common amine-reactive crosslinking strategy.

The protocols outlined below are based on the well-established chemistry of N-hydroxysuccinimide (NHS) ester reactions with primary amines, which form stable amide bonds.[2][3] These methods are widely applicable for conjugating small molecules like **4-Amino-PPHT** to proteins, peptides, or other molecules containing a suitable reactive group.

## Data Presentation

### Table 1: Illustrative Labeling Efficiency of 4-Amino-PPHT

Target Molecule	Molar Ratio (4-Amino-PPHT:Target)	Reaction Time (hours)	Labeling Efficiency (%)
Bovine Serum Albumin (BSA)	10:1	2	65
BSA	20:1	2	85
BSA	20:1	4	92
Small Molecule-COOH	5:1	1	78
Small Molecule-COOH	10:1	1	91

Note: The data presented in this table is for illustrative purposes only and represents typical outcomes for amine-reactive labeling reactions. Actual results may vary depending on the specific target molecule and experimental conditions.

**Table 2: Stability of 4-Amino-PPHT Conjugate**

Conjugate	Storage Buffer	Storage Temperature (°C)	Stability (Half-life, days)
BSA-4-Amino-PPHT	PBS, pH 7.4	4	>30
BSA-4-Amino-PPHT	PBS, pH 7.4	-20	>90
Small Molecule-4-Amino-PPHT	DMSO	-20	>180

Note: The stability data is representative and will depend on the nature of the conjugated molecule and storage conditions.

## Experimental Protocols

### Protocol 1: Labeling of a Protein with 4-Amino-PPHT via a Homobifunctional NHS Ester Crosslinker

This protocol describes the conjugation of **4-Amino-PPHT** to a protein containing lysine residues through a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker, such as Disuccinimidyl suberate (DSS).

Materials:

- **4-Amino-PPHT**
- Protein of interest (e.g., antibody, enzyme) in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS)
- Disuccinimidyl suberate (DSS) or other suitable homobifunctional NHS ester crosslinker
- Dimethylsulfoxide (DMSO), anhydrous
- Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Desalting column (e.g., Sephadex G-25)

Procedure:

- Protein Preparation:
  - Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
- Crosslinker Activation of Protein:
  - Prepare a fresh stock solution of the NHS ester crosslinker (e.g., DSS) in anhydrous DMSO at a concentration of 10-25 mM.
  - Add the crosslinker solution to the protein solution at a 10-20 fold molar excess.
  - Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.
- Removal of Excess Crosslinker:

- Immediately purify the activated protein using a desalting column equilibrated with the Reaction Buffer to remove excess, unreacted crosslinker.
- Conjugation with **4-Amino-PPHT**:
  - Prepare a stock solution of **4-Amino-PPHT** in anhydrous DMSO.
  - Add the **4-Amino-PPHT** solution to the activated protein solution at a 10-50 fold molar excess over the initial protein concentration.
  - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
- Quenching the Reaction:
  - Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
  - Incubate for 30 minutes at room temperature to quench any unreacted NHS ester groups.
- Purification of the Conjugate:
  - Purify the **4-Amino-PPHT** labeled protein from excess reagents using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
- Characterization:
  - Determine the degree of labeling using spectrophotometry or mass spectrometry.

## Protocol 2: Labeling of a Carboxylic Acid-Containing Molecule with 4-Amino-PPHT using EDC/NHS Chemistry

This protocol describes the conjugation of **4-Amino-PPHT** to a molecule containing a carboxylic acid group using carbodiimide chemistry.

Materials:

- **4-Amino-PPHT**

- Carboxylic acid-containing molecule of interest
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
- Anhydrous Dimethylformamide (DMF) or DMSO

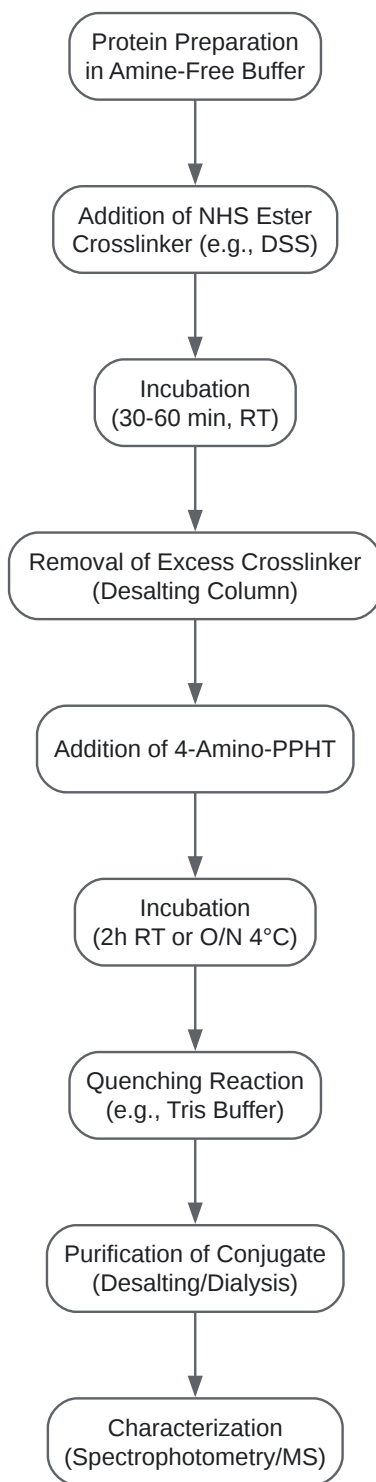
Procedure:

- Activation of Carboxylic Acid:
  - Dissolve the carboxylic acid-containing molecule in Activation Buffer.
  - Add a 5-10 fold molar excess of EDC and NHS.
  - Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
- Conjugation with **4-Amino-PPHT**:
  - Dissolve **4-Amino-PPHT** in a minimal amount of DMF or DMSO and immediately add it to the activated molecule solution. A 2-10 fold molar excess of **4-Amino-PPHT** is recommended.
  - Adjust the pH of the reaction mixture to 7.2-7.5 with the Reaction Buffer.
  - Incubate for 2 hours at room temperature with gentle stirring, protected from light.
- Purification of the Conjugate:
  - Purify the conjugate using an appropriate method such as High-Performance Liquid Chromatography (HPLC) or column chromatography to remove unreacted starting materials and byproducts.
- Characterization:

- Confirm the identity and purity of the final conjugate using techniques like mass spectrometry and NMR.

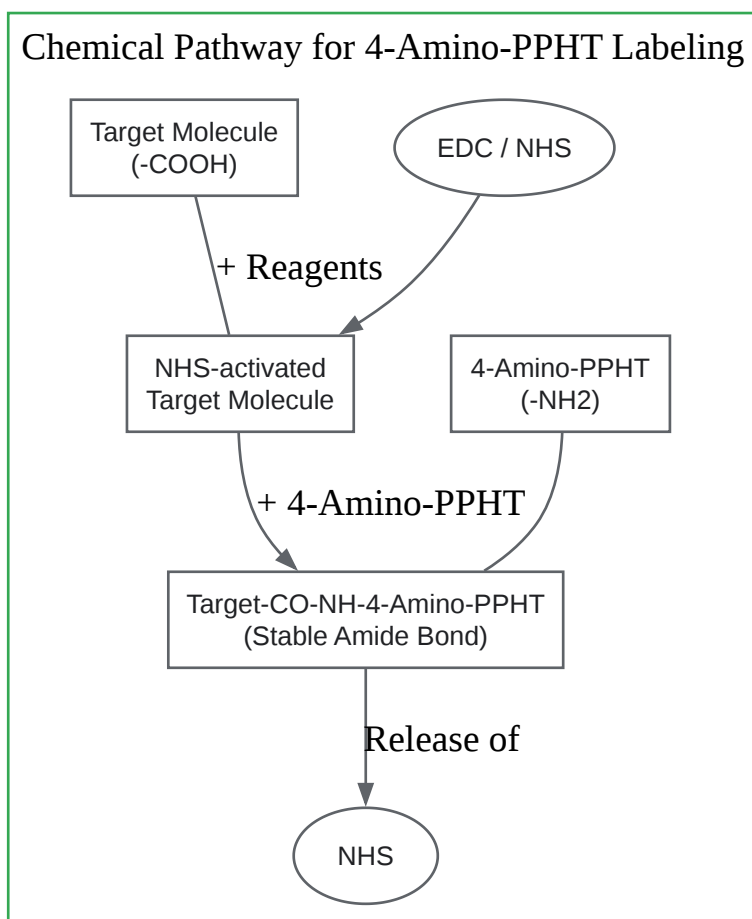
## Mandatory Visualization

## Experimental Workflow for Protein Labeling



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Caption: Workflow for labeling a protein with **4-Amino-PPHT**.



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